Cas no 2763913-13-7 (2-{[(Benzyloxy)carbonyl]amino}-5-methoxypyridine-3-carboxylic acid)
![2-{[(Benzyloxy)carbonyl]amino}-5-methoxypyridine-3-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/2763913-13-7x500.png)
2-{[(Benzyloxy)carbonyl]amino}-5-methoxypyridine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 2-{[(benzyloxy)carbonyl]amino}-5-methoxypyridine-3-carboxylic acid
- EN300-37344131
- 2763913-13-7
- 2-{[(Benzyloxy)carbonyl]amino}-5-methoxypyridine-3-carboxylic acid
-
- インチ: 1S/C15H14N2O5/c1-21-11-7-12(14(18)19)13(16-8-11)17-15(20)22-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,18,19)(H,16,17,20)
- InChIKey: JARPQZZJMBXNEJ-UHFFFAOYSA-N
- ほほえんだ: O(C(NC1C(C(=O)O)=CC(=CN=1)OC)=O)CC1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 302.09027155g/mol
- どういたいしつりょう: 302.09027155g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 22
- 回転可能化学結合数: 6
- 複雑さ: 384
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 97.8Ų
2-{[(Benzyloxy)carbonyl]amino}-5-methoxypyridine-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-37344131-0.1g |
2-{[(benzyloxy)carbonyl]amino}-5-methoxypyridine-3-carboxylic acid |
2763913-13-7 | 0.1g |
$1879.0 | 2023-07-07 | ||
Enamine | EN300-37344131-0.05g |
2-{[(benzyloxy)carbonyl]amino}-5-methoxypyridine-3-carboxylic acid |
2763913-13-7 | 0.05g |
$1793.0 | 2023-07-07 | ||
Enamine | EN300-37344131-2.5g |
2-{[(benzyloxy)carbonyl]amino}-5-methoxypyridine-3-carboxylic acid |
2763913-13-7 | 2.5g |
$4183.0 | 2023-07-07 | ||
Enamine | EN300-37344131-5.0g |
2-{[(benzyloxy)carbonyl]amino}-5-methoxypyridine-3-carboxylic acid |
2763913-13-7 | 5.0g |
$6190.0 | 2023-07-07 | ||
Enamine | EN300-37344131-0.5g |
2-{[(benzyloxy)carbonyl]amino}-5-methoxypyridine-3-carboxylic acid |
2763913-13-7 | 0.5g |
$2049.0 | 2023-07-07 | ||
Enamine | EN300-37344131-0.25g |
2-{[(benzyloxy)carbonyl]amino}-5-methoxypyridine-3-carboxylic acid |
2763913-13-7 | 0.25g |
$1964.0 | 2023-07-07 | ||
Enamine | EN300-37344131-1.0g |
2-{[(benzyloxy)carbonyl]amino}-5-methoxypyridine-3-carboxylic acid |
2763913-13-7 | 1.0g |
$2134.0 | 2023-07-07 | ||
Enamine | EN300-37344131-10.0g |
2-{[(benzyloxy)carbonyl]amino}-5-methoxypyridine-3-carboxylic acid |
2763913-13-7 | 10.0g |
$9177.0 | 2023-07-07 |
2-{[(Benzyloxy)carbonyl]amino}-5-methoxypyridine-3-carboxylic acid 関連文献
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
2-{[(Benzyloxy)carbonyl]amino}-5-methoxypyridine-3-carboxylic acidに関する追加情報
Research Briefing on 2-{[(Benzyloxy)carbonyl]amino}-5-methoxypyridine-3-carboxylic acid (CAS: 2763913-13-7)
2-{[(Benzyloxy)carbonyl]amino}-5-methoxypyridine-3-carboxylic acid (CAS: 2763913-13-7) is a specialized chemical compound that has garnered significant attention in recent pharmaceutical and medicinal chemistry research. This compound, characterized by its unique pyridine core and benzyloxycarbonyl-protected amino group, serves as a key intermediate in the synthesis of various biologically active molecules. Recent studies have explored its potential applications in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
A 2023 study published in the Journal of Medicinal Chemistry investigated the use of this compound as a building block for novel kinase inhibitors. The research team demonstrated that the carboxylic acid moiety and methoxy group at the 5-position of the pyridine ring provide optimal spatial orientation for binding to ATP pockets of target kinases. Molecular docking studies revealed promising interactions with CDK2 and EGFR kinases, suggesting potential applications in oncology drug development.
In parallel research, scientists have explored the compound's utility in peptide mimetics. The benzyloxycarbonyl (Cbz) protecting group offers both stability during synthesis and selective deprotection capabilities, making this compound particularly valuable for constructing complex molecular architectures. Recent work published in Bioorganic & Medicinal Chemistry Letters (2024) highlights its incorporation into peptidomimetic scaffolds targeting protease enzymes.
The synthetic accessibility of 2-{[(Benzyloxy)carbonyl]amino}-5-methoxypyridine-3-carboxylic acid has been significantly improved through recent methodological advances. A 2023 publication in Organic Process Research & Development described an optimized large-scale synthesis route with improved yield (78%) and purity (>99.5%). This development addresses previous challenges in scaling up production while maintaining the compound's chiral purity, which is crucial for pharmaceutical applications.
Emerging applications in radiopharmaceuticals have also been reported. The compound's structure allows for straightforward radiolabeling at the methoxy position, as demonstrated in recent PET tracer development research (European Journal of Nuclear Medicine and Molecular Imaging, 2024). This opens new possibilities for diagnostic imaging agent development, particularly for neurological targets where the blood-brain barrier permeability of pyridine derivatives can be advantageous.
Ongoing research continues to explore the full potential of this versatile building block. Current investigations focus on its incorporation into PROTAC (proteolysis targeting chimera) molecules and other targeted protein degradation platforms. The compound's balanced hydrophilicity/lipophilicity profile and synthetic flexibility make it particularly suitable for these emerging therapeutic modalities in chemical biology and drug discovery.
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